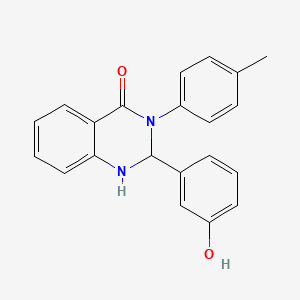

2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Description

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-14-9-11-16(12-10-14)23-20(15-5-4-6-17(24)13-15)22-19-8-3-2-7-18(19)21(23)25/h2-13,20,22,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAPSCCEVDITIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common synthetic route is as follows:

Condensation Reaction: Aniline derivatives, such as 3-hydroxyaniline and 4-methylaniline, are reacted with aldehydes or ketones in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. This step forms an imine intermediate.

Cyclization Reaction: The imine intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the quinazolinone core structure.

Hydroxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups, such as halogens, nitro groups, or alkyl groups, using reagents like halogens, nitric acid, or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, alkyl halides.

Major Products

Oxidation: Quinone derivatives, ketone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Several studies have indicated that THQ derivatives exhibit significant anticancer properties. For instance, research has shown that modifications to the quinazoline structure can enhance its cytotoxic effects against various cancer cell lines. The presence of hydroxyl and methyl groups appears to play a critical role in modulating these effects.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that specific substitutions on the quinazoline ring led to improved potency against breast cancer cells. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Neuroprotective Effects

THQ has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases.

Case Study:

In preclinical trials, THQ was shown to reduce neuroinflammation and oxidative damage in models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier was highlighted as a significant advantage for its therapeutic potential .

Pharmacological Applications

1. Antimicrobial Activity

Research has explored the antimicrobial efficacy of THQ against various bacterial strains. Its structural characteristics allow it to interact with microbial cell membranes, leading to cell lysis.

Case Study:

A recent study evaluated the antibacterial activity of THQ derivatives against multidrug-resistant strains of Staphylococcus aureus. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting a promising avenue for developing new antibiotics .

2. Anti-inflammatory Properties

THQ has been reported to possess anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation.

Case Study:

In vitro studies demonstrated that THQ significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory disorders such as rheumatoid arthritis .

Material Science Applications

1. Photovoltaic Materials

The unique electronic properties of THQ make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently can be harnessed for energy conversion.

Research Findings:

Studies have shown that incorporating THQ into polymer blends enhances the light absorption spectrum and improves charge transport properties, leading to increased efficiency in solar cells .

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Tyrosinase Inhibition by Hydroxyphenyl/Methylphenyl Derivatives

| Compound | Substituent Position | Inhibition (%) at 4 mM |

|---|---|---|

| 2-(3-Hydroxyphenyl)ethanol | Para hydroxyl | 45.3 ± 1.3 |

| 2-(4-Methylphenyl)ethanol | Para methyl | 46.7 ± 2.7 |

| 2-(2-Methoxyphenyl)ethanol | Ortho methoxy | 12.7 ± 0.7 |

Implications for Target Compound: The para-methyl group in 2-(4-methylphenyl)ethanol (Compound 10) may synergize with the 3-hydroxyphenyl group in the quinazolinone core to enhance tyrosinase inhibition, though direct testing is needed .

Quinazolinone Derivatives with Modified Substituents

describes a triazole-substituted quinazolinone synthesized via click chemistry. Key differences include:

- Core Modification : The triazole moiety replaces the hydroxyphenyl and methylphenyl groups, altering electronic properties and binding affinity.

- Synthetic Yield : The triazole derivative was synthesized in "good to excellent yields," suggesting that sterically bulky substituents (like methylphenyl) may require optimized conditions .

Table 2: Comparison of Quinazolinone Derivatives

| Compound | Substituents | Key Activity |

|---|---|---|

| Target Compound | 3-Hydroxyphenyl, 4-methylphenyl | Unknown (theoretical) |

| Triazole-Substituted Quinazolinone | 1,2,3-Triazole | Anticancer (inferred) |

Anti-Inflammatory Pyridazinone and Quinoxalinone Analogues

and highlight structurally distinct heterocycles with overlapping substituents:

- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one : Exhibited potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation), suggesting that para-methylphenyl groups enhance anti-inflammatory effects .

- Quinoxalinone Derivatives: A thiophene-substituted quinoxalinone () shares the bicyclic core but differs in nitrogen placement, which may reduce planarity and alter bioavailability .

Biological Activity

The compound 2-(3-hydroxphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a notable member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C21H18N2O2

- Molecular Weight : 346.38 g/mol

- CAS Number : 62375-98-8

Structural Characteristics

The compound features a tetrahydroquinazolinone structure, characterized by a fused bicyclic system that includes a quinazoline core. This structure is essential for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research has indicated that 2-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been found to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : It appears to act through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis induction.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via PI3K/Akt inhibition |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | MAPK pathway modulation |

Antioxidant Properties

The compound also demonstrates potent antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative conditions. It has been shown to:

- Reduce Neuroinflammation : By inhibiting pro-inflammatory cytokines.

- Enhance Neurogenesis : Promoting neuronal survival and differentiation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies based on concentration and the type of microorganism.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies and Research Findings

- Study on Anticancer Effects :

- Neuroprotective Research :

- Antimicrobial Efficacy :

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 2-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted anilines with carbonyl compounds under acidic or basic conditions. For example, analogs like tetrahydroquinazoline-4-thione derivatives are synthesized via condensation of thiourea intermediates with ketones or aldehydes, followed by cyclization. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement. Pd-catalyzed cross-coupling reactions may also be employed to introduce aryl groups .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (e.g., 3-hydroxyphenyl vs. 4-methylphenyl groups) .

- Infrared (IR) Spectroscopy : Detects functional groups like C=O (quinazolinone carbonyl) and O-H (phenolic hydroxyl) via characteristic stretching vibrations (e.g., C=O at ~1700 cm) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming regiochemistry in complex analogs .

Q. What are the key physicochemical properties affecting solubility and formulation?

- Methodological Answer : The compound’s solubility is influenced by:

- Polarity : The 3-hydroxyphenyl group enhances water solubility via hydrogen bonding, while the 4-methylphenyl group contributes hydrophobicity.

- pKa : The phenolic hydroxyl (pKa ~10) may ionize under basic conditions, improving aqueous solubility.

- Crystalline vs. Amorphous Forms : Solid-state forms (e.g., salts or co-crystals) can optimize bioavailability. Analog studies suggest salt formation with trifluoroacetic acid or maleic acid improves stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Pd-based catalysts (e.g., PdCl(PPh)) enhance cross-coupling efficiency for aryl group introduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity for cyclization steps .

- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during sensitive steps like nitro group reduction .

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity) using reference strains and controls.

- Structural Analogues : Compare bioactivity with structurally similar compounds (e.g., quinazolinones with trifluoromethyl or piperidinyl groups) to identify pharmacophore contributions .

- Dose-Response Curves : Re-evaluate IC values under consistent conditions (e.g., pH, cell lines) .

Q. What computational methods predict interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., tyrosine kinases) using the compound’s 3D structure .

- QSAR Modeling : Relates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to activity trends .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to validate docking results .

Q. How to resolve contradictions in spectroscopic data interpretation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : N or C-labeled precursors clarify ambiguous assignments in heterocyclic cores .

- Comparative Analysis : Cross-reference with spectra of simpler analogs (e.g., 4-methylphenyl-substituted quinazolinones) to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.